Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester
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Overview
Description
Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester is an organic compound with the molecular formula C15H11F3O2. It is known for its unique chemical structure, which includes a trifluoromethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester typically involves the esterification of 4-(trifluoromethyl)benzoic acid with benzyl alcohol. One common method includes the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting fungal growth by disrupting cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
Benzoic acid, 4-(trifluoromethyl)-, phenylmethyl ester is unique due to its ester linkage, which imparts distinct chemical reactivity compared to its analogs. The presence of the phenylmethyl group also contributes to its unique physical and chemical properties, making it a valuable compound in various research applications .
Properties
CAS No. |
474308-35-5 |
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Molecular Formula |
C15H11F3O2 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
benzyl 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
ZJZBDICZXNRUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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